N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Catalog No.
S12640749
CAS No.
M.F
C16H23N5O
M. Wt
301.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Product Name

N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

IUPAC Name

N-heptyl-4-(5-methyltetrazol-1-yl)benzamide

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

InChI

InChI=1S/C16H23N5O/c1-3-4-5-6-7-12-17-16(22)14-8-10-15(11-9-14)21-13(2)18-19-20-21/h8-11H,3-7,12H2,1-2H3,(H,17,22)

InChI Key

ALOJIWSFXNGPED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C

N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound characterized by its unique structure, which includes a heptyl chain, a benzamide moiety, and a tetrazole ring. The molecular formula for this compound is C16H23N5OC_{16}H_{23}N_{5}O with a molecular weight of 301.39 g/mol. Its IUPAC name reflects its structural components, specifically the heptyl group attached to the nitrogen of the benzamide and the tetrazole ring at the para position of the benzene ring. The compound's canonical SMILES representation is CCCCCCCNC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C, indicating the arrangement of atoms and functional groups.

  • Oxidation: The tetrazole ring can be oxidized to yield different oxidation states, potentially leading to nitro derivatives.
  • Reduction: Reduction reactions can convert the tetrazole or other functional groups into amines or related compounds, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo nucleophilic or electrophilic substitutions, where functional groups on either the benzamide or heptyl chain are replaced by other groups. Common reagents for substitution include halogens and alkylating agents.

Research indicates that N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties, making it a candidate for further exploration in drug development. The mechanism of action involves its ability to mimic carboxylic acids due to the presence of the tetrazole ring, allowing it to interact with various enzymes and receptors in biological systems.

The synthesis of N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically follows these steps:

  • Formation of the Tetrazole Ring: This is often achieved through the reaction of nitriles with sodium azide under acidic conditions.
  • Attachment of Heptyl and Benzamide Groups: Following the formation of the tetrazole, the heptyl chain is introduced via an appropriate coupling reaction, followed by acylation to form the benzamide.

In industrial settings, continuous flow reactors are often employed to optimize reaction conditions, enhancing yield and purity.

N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
  • Medicine: Explored for drug development due to its stability and bioavailability.
  • Industry: Utilized in developing new materials and as catalysts in

Studies on N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide focus on its interactions with biological targets. The tetrazole moiety facilitates binding to enzymes and receptors involved in critical biological pathways. This interaction can lead to either inhibition or activation of these pathways, contributing to its observed biological effects.

Several compounds share structural similarities with N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-cyclopentyl-4-(5-methyl-1H-tetrazol-1-yl)benzamideCyclopentyl group instead of heptylPotentially different pharmacokinetic properties due to cyclopentyl structure
N-propyl-4-(5-methyl-1H-tetrazol-1-yl)benzamidePropyl group instead of heptylSmaller alkyl chain may influence biological activity differently
5-methyl-N-benzoyl tetrazoleContains a benzoyl group instead of benzamideFocused more on synthetic applications rather than biological activity

These compounds highlight the structural diversity within the tetrazole derivative class while emphasizing N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide's unique heptyl chain and its potential implications in biological contexts .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

301.19026037 g/mol

Monoisotopic Mass

301.19026037 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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